![molecular formula C21H17NO4 B5884019 methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate
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Overview
Description
Methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate, also known as methyl 2-(3-(2-furyl)-2-phenylacrylamido)benzoate or MFA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the family of benzamides and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of MFA is not fully understood. However, it is believed that MFA exerts its effects by binding to specific receptors or enzymes in the body. For example, MFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MFA has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of MFA depend on the specific application and the dose used. In general, MFA has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. MFA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, MFA has been shown to modulate the activity of various enzymes and proteins involved in metabolic pathways and cellular signaling.
Advantages and Limitations for Lab Experiments
The advantages of using MFA in lab experiments include its high purity, stability, and specificity. MFA is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, the limitations of using MFA include its potential toxicity and the need for careful handling and storage. In addition, the effects of MFA can be dose-dependent and may vary depending on the experimental conditions used.
Future Directions
There are several future directions for the study of MFA. One area of research is the development of MFA-based drug delivery systems for targeted drug delivery. Another area of research is the study of MFA in combination with other compounds for enhanced therapeutic effects. Additionally, the use of MFA as a fluorescent probe for the study of protein-protein interactions is an area of ongoing research. Overall, MFA has the potential to be a valuable tool in scientific research and may have future applications in medicine, biochemistry, and pharmacology.
Synthesis Methods
The synthesis of MFA involves the reaction between 2-amino benzoic acid, 2-furan carboxaldehyde, and 2-phenylacrylic acid. The reaction is catalyzed by a base and the resulting product is purified through recrystallization. The purity and yield of the final product depend on the reaction conditions and the purification method used.
Scientific Research Applications
MFA has been extensively studied for its potential applications in various fields of science. In the field of medicine, MFA has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In biochemistry, MFA has been used as a fluorescent probe to study protein-protein interactions. In pharmacology, MFA has been studied for its potential as a drug delivery system and for its ability to inhibit enzymes involved in various metabolic pathways.
properties
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)17-11-5-6-12-19(17)22-20(23)18(14-16-10-7-13-26-16)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,23)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORFBNYCUSAHU-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]amino}benzoate |
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